molecular formula C13H15NO5 B1365841 4-Cbz-Morpholine-3-carboxylic acid CAS No. 256446-67-0

4-Cbz-Morpholine-3-carboxylic acid

Cat. No. B1365841
CAS RN: 256446-67-0
M. Wt: 265.26 g/mol
InChI Key: SUWIPBQDWSTEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cbz-Morpholine-3-carboxylic acid, also known by its IUPAC name 4-[(Benzyloxy)carbonyl]-3-morpholinecarboxylic acid, is a chemical compound with the molecular formula C13H15NO5 . It is an off-white solid and is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Cbz-Morpholine-3-carboxylic acid involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The process involves the use of sodium hydroxide in water at a pH of 6-9 for 2 hours, followed by the addition of hydrogen chloride in water to adjust the pH to 0 .


Molecular Structure Analysis

The molecular structure of 4-Cbz-Morpholine-3-carboxylic acid is represented by the InChI code 1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) . The compound has a molecular weight of 265.27 .


Physical And Chemical Properties Analysis

4-Cbz-Morpholine-3-carboxylic acid is an off-white solid . It has a molecular weight of 265.27 . The compound’s IUPAC name is 4-[(Benzyloxy)carbonyl]-3-morpholinecarboxylic acid .

Scientific Research Applications

Proteomics Research

4-Cbz-Morpholine-3-carboxylic acid: is utilized in proteomics, which is the large-scale study of proteins. It’s particularly useful in the identification and quantification of proteins and their modifications. The compound’s stability and reactivity make it an excellent candidate for peptide synthesis, which is crucial in studying protein structure and function .

Drug Development

In the pharmaceutical industry, this compound serves as a building block in the synthesis of various drugs. Its morpholine ring is a common motif in pharmacologically active compounds, and the Cbz (carbobenzyloxy) group is a protective group used in peptide synthesis. This makes it valuable for developing new therapeutic agents .

Material Science

Researchers in material science may employ 4-Cbz-Morpholine-3-carboxylic acid in the creation of novel polymers. Its carboxylic acid group can react with other organic or inorganic substances to form materials with unique properties, potentially useful for medical implants or as part of biodegradable materials .

Chemical Synthesis

This compound is also significant in chemical synthesis, serving as an intermediate in the preparation of more complex chemical entities. Its functional groups allow for selective reactions that can lead to a variety of end products, which is essential for synthetic chemists designing new compounds .

Analytical Chemistry

In analytical chemistry, 4-Cbz-Morpholine-3-carboxylic acid can be used as a standard or reagent in chromatographic methods. Its distinct chemical properties enable it to serve as a reference point for the analysis of similar compounds, aiding in the accurate determination of chemical compositions .

Bioconjugation Techniques

The compound finds application in bioconjugation techniques, where it’s used to attach biomolecules to various substrates. The carboxylic acid group can form stable amide bonds with amines, allowing for the conjugation of peptides, proteins, or other molecules for targeted delivery systems .

Neuroscience Research

In neuroscience, 4-Cbz-Morpholine-3-carboxylic acid might be used in the synthesis of molecules that interact with the central nervous system. Its morpholine core is structurally similar to neurotransmitters, which could make it a key component in developing CNS-active drugs .

Environmental Science

Lastly, this compound could be applied in environmental science to study the degradation of similar structures in nature. Understanding how such compounds break down can inform the development of environmentally friendly chemicals and the assessment of their long-term impact on ecosystems .

properties

IUPAC Name

4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWIPBQDWSTEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404513
Record name 4-Cbz-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cbz-Morpholine-3-carboxylic acid

CAS RN

256446-67-0
Record name 4-Cbz-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 256446-67-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Morpholine-3-carboxylic acid (10 g, 76 mmol) was dissolved in water (50 ml) and cooled to 5° C. A solution of 50% sodium hydroxide (6.10 g, 76 mmol) was added and the reaction mixture was cooled back to 5° C. An additional portion of 50% sodium hydroxide (7.93 g, 99 mmol) was then diluted to 22 mL with water and added to an addition funnel. Benzyl chloroformate (65.3 ml, 458 mmol) was added to a separate addition funnel and the two reagents were simultaneously added dropwise over about 30 minutes while maintaining the reaction temperature below 10° C. The pH of the mixture was about 6 when the addition was completed. Additional 50% NaOH (1.13 g, 14.3 mmol) was added to adjust pH to 9. The reaction was stirred at 10-15° C. for 2 hours. The reaction mixture was extracted with hexanes (2×30 ml) to remove excess benzyl chloroformate. EtOAc (50 ml) was added into the aqueous phase. The mixture was acidified to pH of about 0 with concentrated HCl (10 g). The organic phase was separated and the aqueous phase was extracted with EtOAc (3×100 ml). The combined organic solution was concentrated to afford an oil. The product was further dried under high vacuum overnight to afford 21.2 g of crude 4-(benzyloxycarbonyl)morpholine-3-carboxylic acid which was used in the next step without further purification. [M−H] calculated for C13H15NO5, 264. found, 264.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
7.93 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
65.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.13 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cbz-Morpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Cbz-Morpholine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Cbz-Morpholine-3-carboxylic acid
Reactant of Route 4
4-Cbz-Morpholine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Cbz-Morpholine-3-carboxylic acid
Reactant of Route 6
4-Cbz-Morpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.